N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride

Description

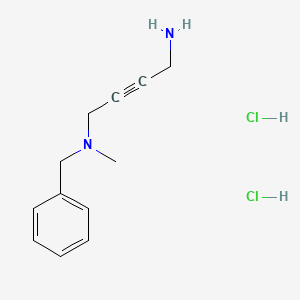

N1-Benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride is a tertiary amine derivative featuring a but-2-yne (alkyne) backbone, a benzyl group, and a methyl substituent on the N1 nitrogen. Its molecular formula is C13H18Cl2N2, with a molecular weight of 277.20 g/mol (calculated from ). The compound’s structure includes a rigid alkyne linker, which may influence its pharmacokinetic properties, such as metabolic stability and binding affinity. It is marketed as a versatile small-molecule scaffold for laboratory research, particularly in medicinal chemistry and drug discovery .

Properties

IUPAC Name |

N'-benzyl-N'-methylbut-2-yne-1,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2.2ClH/c1-14(10-6-5-9-13)11-12-7-3-2-4-8-12;;/h2-4,7-8H,9-11,13H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDJNMAXLZJCUOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#CCN)CC1=CC=CC=C1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Diamine Backbone

Method A: Reductive Amination Approach

- Starting from a suitable aldehyde or ketone (e.g., but-2-yne-1,4-dione derivative), perform reductive amination with ammonia or primary amines.

- Use reducing agents such as sodium cyanoborohydride or catalytic hydrogenation to obtain the diamine.

Method B: Nucleophilic Substitution

- React a dihalogenated alkane (e.g., 1,4-dibromobutane) with ammonia to form the diamine.

- Control reaction conditions to prevent over-alkylation.

N-alkylation with Benzyl and Methyl Groups

- Use benzyl chloride or benzyl bromide to alkylate the primary amine, under basic conditions (e.g., potassium carbonate in acetonitrile).

- Methylation can be achieved via methyl iodide or dimethyl sulfate, selectively on the nitrogen atom.

Incorporation of the But-2-yne Chain

- Alkynylation can be performed by coupling terminal alkynes with suitable intermediates using Sonogashira coupling or nucleophilic addition.

- Alternatively, starting from a precursor with a protected alkyne, deprotection yields the free but-2-yne chain attached to the diamine.

Formation of the Dihydrochloride Salt

- The free base is dissolved in anhydrous ethanol or water.

- Excess hydrochloric acid (gas or aqueous solution) is bubbled through or added dropwise.

- The resulting precipitate is filtered, washed, and dried to obtain the dihydrochloride salt.

Specific Synthetic Routes from Literature

| Route | Starting Material | Key Reagents | Conditions | Yield / Notes |

|---|---|---|---|---|

| Route 1 | 2-methyl-4-nitroaniline | Hydrogenation (Pd/C), alkylation agents | Hydrogenation at room temp, N-alkylation in presence of base | Approx. 46.5% yield for similar diamines (see reference) |

| Route 2 | 4-Amino-N-methylaniline | Alkylation with methyl chloride, salt formation | Alkylation in basic medium, salt isolation with HCl | Produces N1-methyl derivatives as dihydrochlorides (see reference) |

Notes on Optimization and Purification

- Selectivity : Control of reaction conditions (temperature, stoichiometry) is critical to prevent over-alkylation.

- Purification : Chromatography or recrystallization from suitable solvents (ethanol, methanol) is employed.

- Yield enhancement : Use of phase-transfer catalysts or microwave-assisted synthesis can improve yields.

Data Table Summarizing Preparation Methods

| Step | Method | Reagents | Solvent/Conditions | Outcome / Notes |

|---|---|---|---|---|

| Diamine Formation | Nucleophilic substitution | Dihalogenated alkane + ammonia | Reflux, inert atmosphere | Primary diamine, moderate yield |

| N-alkylation | Alkyl halide + base | Benzyl chloride, methyl iodide | Room temp to reflux | Selective N-benzyl and N-methylation |

| Alkyne Incorporation | Sonogashira coupling or nucleophilic addition | Terminal alkyne + coupling catalyst | Pd catalyst, base, heat | Chain extension with but-2-yne |

| Salt Formation | Acid-base reaction | HCl gas or HCl solution | Aqueous or alcoholic solvent | Crystalline dihydrochloride salt |

Research Findings and Considerations

- The synthesis of similar compounds indicates that alkynylation steps are often the most challenging, requiring careful control to prevent side reactions.

- Hydrogenation of nitro groups to amines is a common route, with catalysts like Pd/C or Raney Ni.

- Protection/deprotection strategies may be employed to selectively alkylate nitrogen atoms.

- Literature emphasizes the importance of purity and yield optimization for pharmaceutical-grade compounds, which often involves recrystallization and chromatography.

Chemical Reactions Analysis

N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced by other substituents under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.

Mechanism of Action

The mechanism of action of N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyne-Backbone Diamines

N,N-Diethylbut-2-yne-1,4-diamine dihydrochloride

- Structure : Shares the but-2-yne backbone but substitutes the benzyl and methyl groups with diethyl groups on the N1 nitrogen.

- Molecular Formula : C8H18Cl2N2; Molecular Weight : 213.15 g/mol .

- Key Differences: The diethyl groups increase hydrophobicity compared to the benzyl-methyl combination.

(E)-But-2-ene-1,4-diamine dihydrochloride

Saturated Backbone Analogues

N,N-Dimethyl-1,4-butanediamine dihydrochloride

- Structure : Fully saturated butane backbone with dimethyl groups on N1.

- Molecular Formula : C6H18Cl2N2; Molecular Weight : 189.13 g/mol; Melting Point : 165–167°C .

- The dimethyl groups are smaller than benzyl-methyl, reducing steric hindrance.

trans-N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine dihydrochloride

- Structure : Cyclohexane backbone with a phenylcyclopropyl group.

- Molecular Formula : C15H24Cl2N2; Molecular Weight : 303.27 g/mol .

- Key Differences : The cyclohexane and cyclopropyl groups introduce stereochemical complexity, which may enhance selectivity for targets like LSD1 (a histone demethylase) .

Bulky Hydrophobic Group Derivatives

Anthracenyl Conjugates

- Example: N-Anthracen-9-ylmethyl-N1-{4-[(anthracen-9-ylmethyl)-amino]butyl}butane-1,4-diamine tetrahydrochloride.

- Key Features : Two bulky anthracenyl groups and a secondary amine linker.

Heterocyclic Diamines

Quinacrine Dihydrochloride

- Structure : Acridine core with a diethylpentane-diamine side chain.

- Molecular Formula : C23H30Cl2N3O; Molecular Weight : 471.42 g/mol .

- Key Differences : The acridine ring enables DNA intercalation, a mechanism absent in the target compound. Quinacrine’s antimalarial and antineoplastic activities are well-documented, whereas the target compound’s applications remain exploratory .

Data Tables

Table 1. Structural and Physicochemical Comparison

| Compound Name | Backbone | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Feature(s) |

|---|---|---|---|---|---|

| Target Compound | But-2-yne | N1-Benzyl, N1-Methyl | C13H18Cl2N2 | 277.20 | Rigid alkyne linker |

| N,N-Diethylbut-2-yne-1,4-diamine diHCl | But-2-yne | N1,N1-Diethyl | C8H18Cl2N2 | 213.15 | Increased hydrophobicity |

| N,N-Dimethyl-1,4-butanediamine diHCl | Butane | N1,N1-Dimethyl | C6H18Cl2N2 | 189.13 | Saturated linker |

| Quinacrine Dihydrochloride | Acridine | Diethylpentane-diamine | C23H30Cl2N3O | 471.42 | DNA intercalation capability |

Research Findings and Implications

- Alkyne vs. Alkene Linkers : The rigidity of the but-2-yne backbone in the target compound may enhance binding to rigid enzyme pockets compared to flexible alkene analogues .

- Substituent Effects : The benzyl group’s aromaticity could enable π-stacking with protein targets, whereas bulkier groups (e.g., anthracenyl) may hinder transport .

- Therapeutic Potential: While the target compound’s applications are underexplored, structurally related compounds like trans-N1-(2-phenylcyclopropyl)cyclohexane-1,4-diamine dihydrochloride show promise in epigenetics (LSD1 inhibition) .

Biological Activity

N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant studies and data.

The synthesis of this compound typically involves a multi-step process:

- Formation of the but-2-yne-1,4-diamine backbone : This is achieved through the reaction of an appropriate alkyne with a diamine.

- Introduction of the benzyl group : Alkylation with benzyl chloride in the presence of a base.

- Methylation : Methylation of the nitrogen atom using methyl iodide or similar reagents.

These steps can be optimized for yield and purity, often employing continuous flow reactors for efficiency .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate enzyme activity, influencing various cellular processes. Detailed studies are necessary to fully elucidate these mechanisms .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Analogous compounds have shown significant anti-inflammatory properties. For example, JSH-21 (a structural analog) inhibited nitric oxide production in LPS-stimulated macrophages with an IC50 value of 9.2 μM. This effect is linked to down-regulation of inducible nitric oxide synthase (iNOS) and inhibition of nuclear factor-kappa B (NF-kB) transcriptional activity .

- Potential Therapeutic Applications : The compound is being investigated for its role in drug development due to its ability to interact with biological systems effectively.

Case Studies and Research Findings

Several studies have focused on the biological implications of similar compounds:

| Study | Compound | Findings |

|---|---|---|

| JSH-21 | Inhibited NO production in macrophages; down-regulated iNOS and NF-kB activity. | |

| JSH-21 | Confirmed anti-inflammatory effects; dose-dependent inhibition observed. |

These findings suggest that this compound could share similar bioactivity profiles.

Comparison with Similar Compounds

This compound can be compared with other compounds:

| Compound | Characteristics |

|---|---|

| N1-benzyl-N1-methylbut-2-yne-1,4-diamine | Lacks dihydrochloride form; different solubility/stability. |

| N1-benzyl-N1-methylbut-2-yne-1,4-diamine hydrochloride | Single hydrochloride salt form; affects reactivity/biological activity. |

The unique combination of functional groups in this compound may enhance its chemical and biological properties compared to its analogs .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N1-benzyl-N1-methylbut-2-yne-1,4-diamine dihydrochloride with high purity?

- Methodological Answer : Synthesis typically involves alkylation of the primary amine followed by hydrochlorination. Key steps include:

- Alkyne functionalization : Use copper(I)-catalyzed coupling for the but-2-yne backbone .

- Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) removes unreacted intermediates.

- Hydrochlorination : Treat the free base with HCl gas in anhydrous ethanol to form the dihydrochloride salt. Purity ≥98% is confirmed via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

- Critical Parameters : Monitor reaction pH to avoid over-protonation, which reduces yield.

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store at -20°C in airtight, light-protected containers under inert gas (argon). Stability data indicate ≥5-year integrity under these conditions. For short-term use (6–12 weeks), -4°C is acceptable .

- Degradation Signs : Discoloration (yellowing) or clumping suggests hydrolysis; confirm via UV-Vis (λmax ~255 nm) .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- Methodological Answer :

- LC-MS/MS : Use a reversed-phase C18 column with electrospray ionization (ESI+). Monitor transitions m/z 283 → 154 (quantifier) and 283 → 121 (qualifier) .

- Fluorescence Detection : Derivatize with dansyl chloride; excitation/emission at 340/525 nm .

Advanced Research Questions

Q. How does this compound interact with polyamine oxidases, and what experimental models validate this?

- Methodological Answer :

- Enzyme Assays : Incubate with recombinant human spermine oxidase (SMO) or acetylpolyamine oxidase (APAO). Measure H₂O₂ production via Amplex Red fluorescence .

- Metabolite Profiling : Use deuterated analogs (e.g., propane-1,3-diamine-d4) to track degradation pathways via NMR or high-resolution MS .

- Contradictions : In vitro assays may overestimate metabolic stability compared to in vivo models due to tissue-specific enzyme expression .

Q. What experimental designs are optimal for evaluating its antioxidant efficacy in prostate cancer models?

- Methodological Answer :

- In Vitro : Measure ROS reduction in LNCaP cells using 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) .

- In Vivo : Use xenograft mice with PSA monitoring. Dose at 10 mg/kg/day (IP) for 4 weeks; compare tumor volume vs. controls .

- Data Reconciliation : Address discrepancies between ROS reduction in cell lines (high efficacy) and limited tumor suppression in vivo by analyzing bioavailability via pharmacokinetic profiling .

Q. How can researchers resolve contradictory data on its cytotoxicity across different cell lines?

- Methodological Answer :

- Dose-Response Curves : Test IC50 in ≥3 cell types (e.g., HEK293, PC3, HepG2) using MTT assays.

- Mechanistic Studies : Perform RNA-seq to identify cell-specific pathways (e.g., apoptosis vs. autophagy) .

- Key Variables : Cell permeability differences due to benzyl group lipophilicity may explain variability; confirm via logP calculations (estimated ~2.1) .

Safety & Compliance

Q. What are the critical safety protocols for handling this compound in aqueous solutions?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats. Avoid skin contact; rinse immediately with water (15+ minutes) .

- Spill Management : Neutralize with dry sand; avoid water jets to prevent aerosolization .

Method Optimization

Q. What strategies improve the compound’s solubility for in vivo administration without altering bioactivity?

- Methodological Answer :

- Co-Solvents : Use 10% DMSO + 40% hydroxypropyl-β-cyclodextrin (HPβCD) in saline; enhances solubility to ~5 mg/mL .

- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) for sustained release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.